Improved Lung Function: Studies demonstrate that indacaterol maleate significantly improves lung function compared to placebo in patients with asthma. This improvement is measured by forced expiratory volume in one second (FEV1), a key indicator of airway obstruction. Source: [Lung function, pharmacokinetics, and tolerability of inhaled indacaterol maleate and acetate in asthma patients | Respiratory Research: ]
Reduced Use of Rescue Medication: Compared to placebo, indacaterol maleate reduces the need for short-acting bronchodilators (rescue medication) used to relieve sudden asthma symptoms. This signifies better symptom control and potentially fewer side effects associated with frequent use of rescue inhalers. Source: [Lung function, pharmacokinetics, and tolerability of inhaled indacaterol maleate and acetate in asthma patients | Respiratory Research: ]
Safety and Tolerability: Research suggests that indacaterol maleate is generally safe and well-tolerated in patients with asthma. Source: [Lung function, pharmacokinetics, and tolerability of inhaled indacaterol maleate and acetate in asthma patients | Respiratory Research: ]
Mechanism of Action
Relaxing smooth muscle cells: Indacaterol maleate binds to beta2-adrenergic receptors in the airways, causing them to relax and open up, leading to improved airflow.
Reducing airway inflammation: Studies suggest that indacaterol maleate may also possess anti-inflammatory properties, potentially contributing to its long-lasting bronchodilation effects. Source: [Indacaterol: A review of its long-term safety and efficacy in chronic obstructive pulmonary disease | International Journal of Chronic Obstructive Pulmonary Disease]
Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.; Reported as not meeting GHS hazard criteria by 2 of 4 companies. For more detailed information, please visit ECHA C&L website; Of the 2 notification(s) provided by 2 of 4 companies with hazard statement code(s):; H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]; H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal]; H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation]; H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
Hirobriz Breezhaler is indicated for maintenance bronchodilator treatment of airflow obstruction in adult patients with chronic obstructive pulmonary disease. Onbrez Breezhaler is indicated for maintenance bronchodilator treatment of airflow obstruction in adult patients with chronic obstructive pulmonary disease. Oslif Breezhaler is indicated for maintenance bronchodilator treatment of airflow obstruction in adult patients with chronic obstructive pulmonary disease. Ulunar Breezhaler is indicated as a maintenance bronchodilator treatment to relieve symptoms in adult patients with chronic obstructive pulmonary disease (COPD). Chronic obstructive pulmonary disease
ATC Code
R03AC18 R03AL04
KEGG Target based Classification of Drugs
G Protein-coupled receptors Rhodopsin family Adrenaline ADRB2 [HSA:154] [KO:K04142]
Human drugs -> Hirobriz Breezhaler -> EMA Drug Category Drugs for obstructive airway diseases -> Human pharmacotherapeutic group Human drugs -> Onbrez Breezhaler -> EMA Drug Category Human drugs -> Oslif Breezhaler -> EMA Drug Category Human drugs -> Ulunar Breezhaler -> EMA Drug Category Human Drugs -> EU pediatric investigation plans Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Dates
Modify: 2023-08-15
Inquiry Online
* Please note that we will only send quotations to valid professional email addresses.
For inquiries regarding product suitability or assistance with placing orders, please don't hesitate to reach out to our expert technical support team. Alternatively, you can explore our informative guide pages for further assistance.